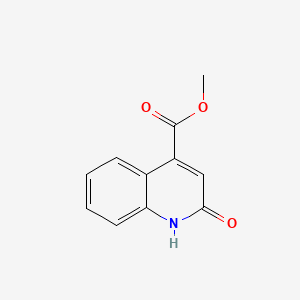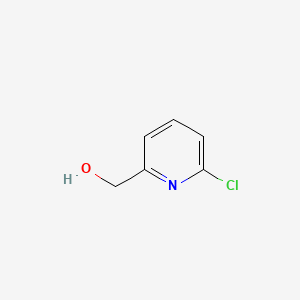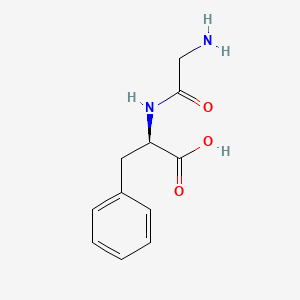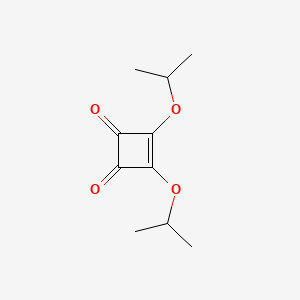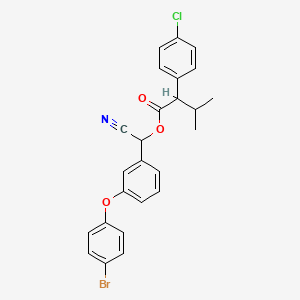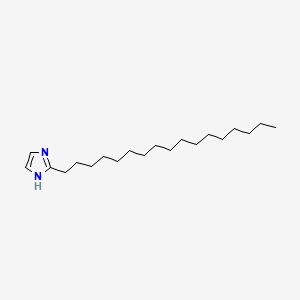
2-Heptadecil-imidazol
Descripción general
Descripción
2-Heptadecylimidazole is a chemical compound belonging to the imidazole family, characterized by a long heptadecyl chain attached to the imidazole ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique structural properties.
Aplicaciones Científicas De Investigación
2-Heptadecylimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the formulation of composite flame-retardant materials and other industrial products.
Análisis Bioquímico
Biochemical Properties
2-Heptadecyl-1H-imidazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. Additionally, 2-Heptadecyl-1H-imidazole can bind to membrane proteins, altering their function and affecting cellular signaling pathways .
Cellular Effects
The effects of 2-Heptadecyl-1H-imidazole on cells are diverse and depend on the cell type and concentration of the compound. In cancer cells, 2-Heptadecyl-1H-imidazole has been observed to induce apoptosis, or programmed cell death, by activating caspase enzymes and disrupting mitochondrial function . In normal cells, the compound can modulate cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, 2-Heptadecyl-1H-imidazole exerts its effects through several mechanisms. The compound can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. It can also interact with nuclear receptors, leading to changes in gene expression. Additionally, 2-Heptadecyl-1H-imidazole can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Heptadecyl-1H-imidazole can change over time due to its stability and degradation. The compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to 2-Heptadecyl-1H-imidazole has been shown to result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Heptadecyl-1H-imidazole in animal models vary with dosage. At low doses, the compound can have beneficial effects, such as reducing inflammation and inhibiting tumor growth. At high doses, 2-Heptadecyl-1H-imidazole can be toxic, causing adverse effects such as liver damage and oxidative stress . It is important to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
2-Heptadecyl-1H-imidazole is involved in several metabolic pathways. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering the levels of key metabolites in the cell . Understanding the metabolic pathways of 2-Heptadecyl-1H-imidazole is crucial for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, 2-Heptadecyl-1H-imidazole is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its uptake and distribution to different cellular compartments. Additionally, 2-Heptadecyl-1H-imidazole can accumulate in specific tissues, such as the liver and kidneys, where it can exert its biological effects .
Subcellular Localization
The subcellular localization of 2-Heptadecyl-1H-imidazole is critical for its activity and function. The compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals. For example, 2-Heptadecyl-1H-imidazole can localize to the mitochondria, where it can disrupt mitochondrial function and induce apoptosis . Understanding the subcellular localization of 2-Heptadecyl-1H-imidazole is essential for elucidating its mechanism of action and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Heptadecylimidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of heptadecylamine with glyoxal in the presence of ammonium acetate, leading to the formation of the imidazole ring.
Industrial Production Methods: Industrial production of 2-Heptadecylimidazole often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Heptadecylimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The imidazole ring can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of reduced imidazole compounds.
Mecanismo De Acción
The mechanism of action of 2-Heptadecylimidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The long heptadecyl chain may influence the compound’s solubility and membrane permeability, affecting its overall biological activity.
Comparación Con Compuestos Similares
- 2-Heptadecyl-2-imidazoline
- 2-Heptadecylglyoxalidine
- 2-Heptadecylimidazoline
Comparison: 2-Heptadecylimidazole is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
2-heptadecyl-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-21-18-19-22-20/h18-19H,2-17H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWBFUCJVWKCCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=NC=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066878 | |
| Record name | 1H-Imidazole, 2-heptadecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23328-87-2 | |
| Record name | 2-Heptadecylimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23328-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazole, 2-heptadecyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023328872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Imidazole, 2-heptadecyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Imidazole, 2-heptadecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-heptadecyl-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.430 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: [] 2-Heptadecylimidazole is a key component in a novel stationery masterbatch material. This material, designed to improve stationery properties, also incorporates polyethylene, ABS resins, polyethylene glycol, glass beads, polyethylene wax, dibutyl naphthalene sulfonate, methyl triacetoxy silane, and toner.
A: [] Research has explored the use of imidazole derivatives, including 2-Heptadecylimidazole (C17Z), as curing accelerants for epoxy adhesives in flexible copper clad laminates (FCCLs). While C17Z exhibited curing activity, 1-cyanoethyl-2-ethyl-4-methylimidazole (2E4MZ-CN) proved to be a superior accelerant in terms of curing reactivity and dynamic mechanical performance within the epoxy resin/4,4'-Diaminodiphenyl sulfone/carboxyl-terminated acrlonitrile-butadiene rubber system. This suggests that the specific substituents on the imidazole ring significantly impact its effectiveness as a curing accelerant.
A: [] Yes, 2-Heptadecylimidazole (1e) can act as a ligand to form complexes with metal ions. Specifically, it forms complexes with copper(II) ions, resulting in structures of the type CuL4X2, where L represents the 2-Heptadecylimidazole ligand and X represents an anion. Interestingly, these copper(II) complexes have been investigated for their ability to initiate the polymerization of acrylonitrile in dimethyl sulfoxide solutions. This highlights the potential of 2-Heptadecylimidazole and its metal complexes in polymer chemistry and material science.
A: [, ] Research indicates that 2-Heptadecylimidazole exhibits self-organization capabilities. In its protonated form, it can create an effective ion-conductive matrix, suggesting potential applications in electrochemical devices. Furthermore, 2-Heptadecylimidazole can self-assemble into nanostructures within polar organic solvents, driven by either coordination with metal ions or hydrogen bonding interactions. This self-assembly behavior opens up exciting possibilities for creating organized nanomaterials with tailored properties.
A: [] Yes, research has explored the formation of monolayers and multilayers of 2-Heptadecylimidazole and its silver complexes at interfaces. This area of study is crucial for understanding the compound's behavior in thin films, surface modifications, and potential applications in sensors and molecular electronics.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


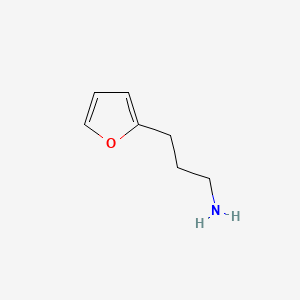
![[(5R,7R,9R,10R,13S,17R)-17-(furan-3-yl)-4,4,8,10,13-pentamethyl-3,16-dioxo-6,7,9,11,12,17-hexahydro-5H-cyclopenta[a]phenanthren-7-yl] acetate](/img/structure/B1265981.png)
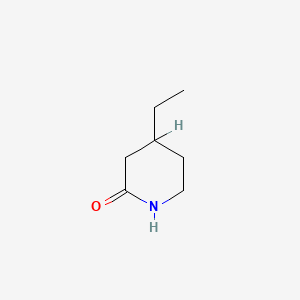

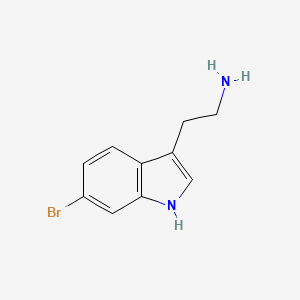

![4-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B1265986.png)

